Tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate
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Description
Tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.347. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Application in Biologically Active Compounds
Tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate has been studied as an important intermediate in the synthesis of various biologically active compounds. For instance, Zhao et al. (2017) developed a rapid synthetic method for a related compound, which is an intermediate in the production of omisertinib, a drug used in cancer treatment. Their method improved the overall yield of the synthesis, demonstrating the compound's significance in pharmaceutical research (Zhao, Guo, Lan, & Xu, 2017).
Role in Enantioselective Synthesis
The compound also plays a role in the enantioselective synthesis of carbocyclic analogues of nucleotides, as shown by Ober et al. (2004). They used the title compound as an intermediate for synthesizing analogues of 2′-deoxyribonucleotides, highlighting its application in developing nucleotide-based therapeutics (Ober, Marsch, Harms, & Carell, 2004).
Development of Heterocyclic Compounds
Gómez-Sánchez et al. (2007) explored the synthesis of 7-azabicyclo[2.2.1]heptane derivatives using tert-butyl carbamates, contributing to the development of heterocyclic compounds that are relevant in medicinal chemistry (Gómez-Sánchez, Soriano, & Marco-Contelles, 2007).
Applications in Organic Synthesis
Maton et al. (2010) described an efficient route to synthesize a tert-butyl carbamate derivative, highlighting its use in organic synthesis and the production of complex organic molecules (Maton, Stazi, Manzo, Pachera, Ribecai, Stabile, Perboni, Giubellina, Bravo, Castoldi, Provera, Turco, Bryant, Westerduin, Profeta, Nalin, Miserazzi, Spada, Mingardi, Mattioli, & Andreotti, 2010).
Properties
IUPAC Name |
tert-butyl N-[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-11(2,3)17-10(16)15-13-6-4-12(8-13,9-14)5-7-13/h4-9,14H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMYUYPOQOYECS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(CC2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.